molecular formula C6H11NO4S B2922771 1-(methylsulfonyl)-L-Proline CAS No. 360045-22-3

1-(methylsulfonyl)-L-Proline

Cat. No. B2922771
CAS RN: 360045-22-3
M. Wt: 193.22
InChI Key: OGVCJOXRWBEJDW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It is relatively inert chemically and is able to resist decomposition at elevated temperatures .


Synthesis Analysis

The synthesis of sulfone compounds often involves the use of organocatalytic Michael addition . For example, the synthesis of a sulfone analog of an oseltamivir precursor involved cyclization of two advanced building blocks via a one-pot Michael addition and Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular structure of sulfone compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, mass spectral and in silico docking analyses .


Chemical Reactions Analysis

Sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups . For example, MSM is a white crystalline solid with a density of 1.45 g/cm3 .

Scientific Research Applications

Cryobiological Applications in Mammalian Oocyte Cryopreservation

L-proline, a natural cryoprotectant, has shown promise in mammalian oocyte cryopreservation. A study by Zhang et al. (2016) demonstrated that L-proline can significantly enhance the survival rate of thawed mouse oocytes when combined with lower concentrations of traditional cryoprotectants like DMSO and ethylene glycol. This suggests potential applications in human oocyte vitrification, offering a less toxic alternative to conventional methods (Zhang et al., 2016).

Catalytic Applications in Enantioselective Reactions

Proline-derived compounds have been used as catalysts in enantioselective reactions. Berkessel et al. (2004) synthesized N-arylsulfonyl derivatives of L-proline amide, which demonstrated high enantioselectivity in direct aldol reactions. This highlights the potential of proline derivatives as versatile catalysts in organic synthesis (Berkessel et al., 2004).

Role in Stereoselective Michael Addition

Proline-derived catalysts have also been effective in stereoselective Michael addition reactions. Singh et al. (2013) utilized (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and stereoselectivity (Singh et al., 2013).

Industrial and Pharmaceutical Applications

L-proline analogues, due to their unique role in protein folding and structure, have significant industrial and pharmaceutical applications. For example, microorganisms resistant to L-proline analogues have been used for overproducing L-proline. Additionally, certain proline analogues have shown promise in antitumor activity tests (Bach & Takagi, 2013).

Synthesis of Aryl Sulfones

L-proline promoted CuI-catalyzed reactions have been used for synthesizing aryl sulfones, demonstrating good yields and tolerance to a wide range of functional groups. This method has been applied to produce L-phenylalanine derivatives, indicating its utility in synthesizing complex molecules (Zhu & Ma, 2005).

Chiral NMR Solvating Agents

Proline and its derivatives have been evaluated as chiral NMR solvating agents. Hagan et al. (2009) studied water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups, finding them effective in enantiomeric discrimination in NMR spectroscopy (Hagan, O'Farrell, & Wenzel, 2009).

Safety and Hazards

While specific safety data for “1-(methylsulfonyl)-L-Proline” is not available, it’s important to note that many chemicals can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules can accelerate the drug discovery programme . The key step of this approach could be an asymmetric organocatalytic Michael addition of an alkoxyacetaldehyde to a nitroalkene, followed by a Michael addition and Horner–Wadsworth–Emmons (HWE) reaction to complete the assembly of the cyclohexene core .

properties

IUPAC Name

(2S)-1-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVCJOXRWBEJDW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

360045-22-3
Record name (2S)-1-methanesulfonylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.